molecular formula C21H23N3O2 B11030200 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B11030200
M. Wt: 349.4 g/mol
InChI Key: QYERPFIXVFUSFL-IBGZPJMESA-N
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Description

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE is a complex organic compound that features a benzimidazole moiety fused with a tetrahydropyrrole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the tetrahydropyrrole ring and the methoxyphenyl group. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as catalyst selection and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrahydropyrrole ring and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or its simple derivatives share the benzimidazole core but lack the additional functional groups.

    Tetrahydropyrrole Compounds: These compounds contain the tetrahydropyrrole ring but may not have the benzimidazole moiety.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group but different core structures.

Uniqueness

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE is unique due to its combination of the benzimidazole, tetrahydropyrrole, and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C21H23N3O2/c1-26-16-11-8-15(9-12-16)10-13-20(25)24-14-4-7-19(24)21-22-17-5-2-3-6-18(17)23-21/h2-3,5-6,8-9,11-12,19H,4,7,10,13-14H2,1H3,(H,22,23)/t19-/m0/s1

InChI Key

QYERPFIXVFUSFL-IBGZPJMESA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC[C@H]2C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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